2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N,N-dibenzylacetamide
Overview
Description
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N,N-dibenzylacetamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a benzenesulfonyl group attached to a dimethylanilino moiety, which is further connected to a dibenzylacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N,N-dibenzylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of N-(benzenesulfonyl)-2,5-dimethylaniline: This intermediate is synthesized by reacting 2,5-dimethylaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.
Formation of N,N-dibenzylacetamide: This intermediate is prepared by reacting benzylamine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically conducted at room temperature.
Coupling Reaction: The final step involves the coupling of N-(benzenesulfonyl)-2,5-dimethylaniline with N,N-dibenzylacetamide. This is achieved by using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N,N-dibenzylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the benzylic positions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, reflux conditions.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Substitution: Sodium methoxide in methanol, reflux conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N,N-dibenzylacetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its anticancer and antimicrobial properties. Studies have shown that derivatives of benzenesulfonamides exhibit significant activity against various cancer cell lines and bacterial strains.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other functional compounds.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N,N-dibenzylacetamide involves its interaction with specific molecular targets. In biological systems, the compound is known to inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition disrupts the regulation of pH and ion balance in cells, leading to various physiological effects. Additionally, the compound’s antimicrobial activity is attributed to its ability to generate reactive oxygen species, which damage bacterial cell membranes and other cellular components.
Comparison with Similar Compounds
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N,N-dibenzylacetamide can be compared with other benzenesulfonamide derivatives, such as:
N-Fluorobenzenesulfonimide: Known for its use as a fluorinating agent in organic synthesis.
N-Benzenesulfonyl-1,2,3,4-tetrahydroquinoline: Exhibits significant antibacterial activity and is used in the development of new antimicrobial agents.
N-Benzenesulfonyl-2,5-dimethylaniline: An intermediate in the synthesis of various benzenesulfonamide derivatives.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N,N-dibenzylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O3S/c1-24-18-19-25(2)29(20-24)32(36(34,35)28-16-10-5-11-17-28)23-30(33)31(21-26-12-6-3-7-13-26)22-27-14-8-4-9-15-27/h3-20H,21-23H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPIXFUHVXSKBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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